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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual c-Met and TRK inhibitor,

1D228, and its preclinical efficacy in the context of gastric cancer. The information presented is

collated from peer-reviewed research, offering a centralized resource for understanding its

mechanism of action, experimental validation, and potential as a therapeutic candidate.

Core Mechanism and Therapeutic Rationale
1D228 is a novel small molecule tyrosine kinase inhibitor that demonstrates potent and

simultaneous inhibition of both c-Met (mesenchymal-epithelial transition factor) and TRK

(tropomyosin receptor kinase) families of receptor tyrosine kinases.[1][2][3] The rationale for

this dual-targeting approach is grounded in the observation that these two signaling pathways

are often co-overexpressed in various cancers, including gastric cancer, and their synergistic

activity can promote tumor progression.[1][2][3] By concurrently blocking these pathways,

1D228 aims to deliver a more potent anti-tumor effect compared to single-target inhibitors.[1][2]

[3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of 1D228
in gastric cancer models.

Table 1: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
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Model Type Cell Line
Treatment
Group

Dosage TGI (%) Source(s)

Gastric

Cancer
MKN45 1D228 8 mg/kg/d 94.8 [1][2][3]

Gastric

Cancer
MKN45 Tepotinib 8 mg/kg/d 67.61 [1][2][3]

Gastric

Cancer
MKN45

Combination

(Tepotinib +

Larotrectinib)

Not Specified 56 [1]

Hepatocellula

r Carcinoma
MHCC97H 1D228 4 mg/kg/d 93.4 [1][2][3]

Hepatocellula

r Carcinoma
MHCC97H Tepotinib 4 mg/kg/d 63.9 [1][2][3]

Table 2: Effects of 1D228 on Cell Cycle and Apoptosis in MKN45 Gastric Cancer Cells

Parameter Treatment Observation Source(s)

Cell Cycle
1D228 (dose-

dependent)

Significant increase in

G0/G1 phase
[1]

Apoptosis 1D228

53-75% apoptosis

(10-15 times higher

than control)

[1]

Signaling Pathways and Mechanism of Action
1D228 exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation,

which in turn modulates downstream signaling cascades involved in cell proliferation, survival,

and angiogenesis.
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Caption: Signaling pathway inhibited by 1D228 in gastric cancer cells.
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Experimental Protocols
Detailed methodologies for key experiments are outlined below.

Cell Lines and Culture
Cell Lines: MKN45 (human gastric adenocarcinoma) and MHCC97H (human hepatocellular

carcinoma) cell lines were utilized.[1]

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine

serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays
Cell Proliferation Assay:

Cells were seeded in 96-well plates.

After adherence, cells were treated with varying concentrations of 1D228 or control.

Cell viability was assessed at specified time points using a colorimetric assay (e.g., WST-1

or MTT).

IC50 values were calculated from dose-response curves.

Western Blot Analysis:

Cells were treated with 1D228 or control for a specified duration.

Total protein was extracted using RIPA buffer and quantified.

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

Membranes were blocked and incubated with primary antibodies against target proteins

(e.g., p-c-Met, p-TRKB, Cyclin D1, cleaved caspase-3) overnight at 4°C.

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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Flow Cytometry for Cell Cycle and Apoptosis:

Cell Cycle Analysis:

Cells were treated with 1D228, harvested, and fixed in 70% ethanol.

Cells were then stained with propidium iodide (PI) containing RNase.

DNA content was analyzed by flow cytometry to determine the percentage of cells in

G0/G1, S, and G2/M phases.

Apoptosis Analysis:

Treated cells were harvested and stained with an Annexin V-FITC and PI apoptosis

detection kit according to the manufacturer's protocol.

The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.

[1]

Cell Migration (Scratch) Assay:

Cells were grown to confluence in 6-well plates.

A "scratch" or wound was created in the cell monolayer using a sterile pipette tip.

Cells were washed to remove debris and incubated with media containing 1D228 or

control.

Wound closure was monitored and imaged at different time points to assess cell migration.

[1]

In Vivo Xenograft Model
Animal Model: Nude mice were used for the subcutaneous xenograft model.[1]

Tumor Implantation: MKN45 cells were suspended in Matrigel and injected subcutaneously

into the flanks of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into treatment and

control groups. 1D228 was administered orally at the specified dosage.[1]

Efficacy Evaluation:

Tumor volume was measured regularly using calipers.

At the end of the study, mice were euthanized, and tumors were excised and weighed.

Tumor growth inhibition (TGI) was calculated.
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Caption: Workflow for in vivo xenograft studies of 1D228.
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Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, 1D228 also targets the tumor microenvironment

by inhibiting angiogenesis.[1][2] Vascular endothelial cells express both c-Met and TRKB,

making them susceptible to 1D228.[1] The inhibitor was shown to suppress the migration and

tube formation of endothelial cells, which are critical processes for the formation of new blood

vessels that supply tumors.[1][3] This dual action on both tumor cells and their vascular supply

contributes to its potent anti-tumor activity.

Conclusion
The dual inhibitor 1D228 has demonstrated significant preclinical anti-tumor activity in gastric

cancer models. Its mechanism of action, involving the simultaneous inhibition of c-Met and TRK

signaling, leads to cell cycle arrest, apoptosis, and a reduction in angiogenesis. The in vivo

data is particularly compelling, showing superior tumor growth inhibition compared to both

single-agent and combination treatments with established inhibitors. These findings position

1D228 as a promising candidate for further development in the treatment of gastric cancer and

potentially other malignancies with c-Met and/or TRK dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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